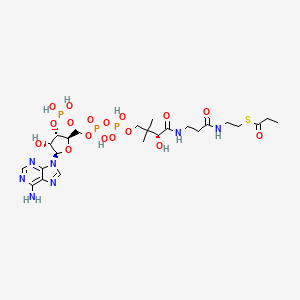

Propionyl CoA

描述

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQREVBBADEHPA-IEXPHMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185594 | |

| Record name | Propionyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

317-66-8 | |

| Record name | Propionyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propionyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propionylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYL COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7HQA57V5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Data Tables

Table 1: Sources and Major Metabolic Fates of Propionyl-CoA

| Source | Primary Metabolic Fate | Key Enzymes Involved | End Product/Cycle Entry |

| Odd-chain fatty acids | Conversion to succinyl-CoA | β-oxidation enzymes, Propionyl-CoA carboxylase (PCC), Methylmalonyl-CoA mutase (MUT) | Succinyl-CoA (TCA Cycle) |

| Amino Acids (Valine, Isoleucine, Threonine, Methionine) | Conversion to succinyl-CoA | Branched-chain amino acid catabolism enzymes, PCC, MUT | Succinyl-CoA (TCA Cycle) |

| Cholesterol (side chain) | Conversion to succinyl-CoA | Cholesterol catabolism enzymes, PCC, MUT | Succinyl-CoA (TCA Cycle) |

| Propionic Acid (in some microorganisms) | Conversion to succinyl-CoA or other products (e.g., via methylcitrate cycle) | Propionyl-CoA synthetase, PCC, Methylcitrate cycle enzymes (e.g., PrpC) | Succinyl-CoA or other |

| Protein Propionylation | Post-translational modification of proteins | Acyltransferases (potentially shared with acetylation enzymes) | Modified Proteins |

Table 2: Key Enzymes in Propionyl-CoA Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Cofactors Required | Location |

| Propionyl-CoA Carboxylase (PCC) | 6.4.1.3 | Propionyl-CoA + CO₂ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi | Biotin (B1667282), ATP, Bicarbonate | Mitochondrial Matrix |

| Methylmalonyl-CoA Epimerase | 5.1.1.8 | (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA | None specified | Mitochondrial Matrix |

| Methylmalonyl-CoA Mutase (MUT) | 5.4.99.1 | (R)-Methylmalonyl-CoA → Succinyl-CoA | Vitamin B12 (Adenosylcobalamin) | Mitochondrial Matrix |

| Propionyl-CoA Synthetase | 6.2.1.17 | Propionic acid + ATP + CoA → Propionyl-CoA + AMP + PPi | ATP, CoA | Varies (e.g., Peroxisome) |

| Methylcitrate Synthase (PrpC) | 2.3.3.12 | Oxaloacetate + Propionyl-CoA → Citrate (B86180) + CoA (forms 2-methylcitrate) | None specified | Bacterial Cytosol/Mitochondria |

Compound Glossary

Catabolism of Branched-Chain Amino Acids (BCAAs)

The branched-chain amino acids—leucine, isoleucine, and valine—along with the amino acids methionine and threonine, are significant sources of propionyl-CoA in mammalian metabolism. Their breakdown involves a series of enzymatic steps, often initiated by transamination and followed by oxidative decarboxylation.

Isoleucine-Derived Propionyl-CoA Pathways

Isoleucine, an essential amino acid, is both glucogenic and ketogenic due to its catabolic products. Following transamination with α-ketoglutarate, isoleucine yields α-keto-β-methylvalerate. This α-keto acid is then oxidatively decarboxylated by the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA. Subsequent steps involve dehydrogenation, hydration, and cleavage, ultimately yielding both acetyl-CoA and propionyl-CoA. Key enzymes in this pathway include branched-chain aminotransferase (BCAT), the BCKDH complex, short/branched-chain acyl-CoA dehydrogenase (SBCAD), enoyl-CoA hydratase, and thiolase themedicalbiochemistrypage.orgontosight.aiwikipedia.orgnih.gov.

Valine-Derived Propionyl-CoA Pathways

Valine, another essential BCAA, is catabolized through transamination to α-ketoisovalerate. The BCKDH complex then catalyzes its oxidative decarboxylation to isobutyryl-CoA. Isobutyryl-CoA is further oxidized to methacrylyl-CoA, hydrated to 3-hydroxyisobutyryl-CoA, and finally hydrolyzed to methylmalonate semialdehyde. The enzyme methylmalonate semialdehyde dehydrogenase (MMSDH) converts methylmalonate semialdehyde into propionyl-CoA themedicalbiochemistrypage.orgresearchgate.net. Enzymes involved include BCAT, BCKDH complex, isobutyryl-CoA dehydrogenase (IBD), methacrylyl-CoA hydratase (encoded by ECHS1), 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), and MMSDH (encoded by ALDH6A1) themedicalbiochemistrypage.org.

Methionine and Threonine Catabolism

Methionine: The catabolism of methionine can lead to the formation of propionyl-CoA. Methionine is first converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine, and subsequently to homocysteine. Homocysteine can enter various metabolic routes. One significant pathway involves its conversion through cystathionine (B15957) to cysteine and α-ketobutyrate. α-ketobutyrate, a four-carbon α-keto acid, is then further metabolized, often via oxidative decarboxylation, to yield propionyl-CoA and CO2 libretexts.orgresearchgate.netwikipedia.org.

Threonine: Threonine catabolism also contributes to propionyl-CoA production. Threonine is primarily deaminated by threonine dehydrogenase or threonine dehydratase, yielding α-ketobutyrate. This α-ketobutyrate is then processed by a specific α-keto acid dehydrogenase complex, analogous to the pyruvate dehydrogenase complex, resulting in the formation of propionyl-CoA and carbon dioxide libretexts.orgcreative-proteomics.comontosight.ainih.gov.

Role of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is a crucial mitochondrial enzyme complex that catalyzes an irreversible step in the catabolism of BCAAs wikipedia.orgnih.gov. It acts on the α-keto acid derivatives of leucine, isoleucine, and valine (namely, α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, respectively) wikipedia.orgnih.gov. The BCKDH complex facilitates the oxidative decarboxylation of these substrates, converting them into their corresponding acyl-CoA derivatives: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA wikipedia.orgnih.gov.

The BCKDH complex is structurally similar to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes and is composed of three principal catalytic components:

E1 (Branched-chain α-keto acid decarboxylase): Requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.

E2 (Dihydrolipoyl transacylase): Utilizes lipoamide (B1675559) as a covalently bound cofactor.

E3 (Dihydrolipoyl dehydrogenase): Employs flavin adenine (B156593) dinucleotide (FAD) as a cofactor and uses NAD+ as an electron acceptor.

This complex is a key regulatory point in BCAA catabolism, with its activity modulated by phosphorylation and dephosphorylation researchgate.netfrontiersin.org.

Table 1: Key Enzymes in Propionyl-CoA Biosynthesis from Amino Acids

| Amino Acid | Primary α-Keto Acid Intermediate | Key Enzymes Involved | Propionyl-CoA Yields |

| Isoleucine | α-keto-β-methylvalerate | BCAT, BCKDH complex, SBCAD, Enoyl-CoA hydratase, Thiolase | Propionyl-CoA and Acetyl-CoA |

| Valine | α-ketoisovalerate | BCAT, BCKDH complex, IBD, Methacrylyl-CoA hydratase, HIBCH, MMSDH | Propionyl-CoA |

| Methionine | α-ketobutyrate | Methionine adenosyltransferase, S-adenosylhomocysteine hydrolase, Threonine dehydratase (indirectly) | Propionyl-CoA |

| Threonine | α-ketobutyrate | Threonine dehydrogenase/dehydratase, α-ketobutyrate dehydrogenase complex | Propionyl-CoA |

Oxidation of Odd-Chain Fatty Acids

Fatty acids with an odd number of carbon atoms are metabolized differently from their even-chain counterparts, primarily due to the final product of their β-oxidation.

Terminal Beta-Oxidation Product Formation

The process of β-oxidation breaks down fatty acids into two-carbon units of acetyl-CoA. However, for fatty acids with an odd number of carbons, the final round of β-oxidation yields a three-carbon molecule: propionyl-CoA, in addition to acetyl-CoA wikipedia.orgsketchy.comwikipedia.orgwikipedia.orgnih.gov. This propionyl-CoA then enters a distinct metabolic pathway to be converted into succinyl-CoA, an intermediate of the citric acid cycle.

This conversion occurs via a three-step process:

Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC) , an ATP- and biotin-dependent enzyme wikipedia.orgsketchy.comwikipedia.orgwikipedia.org.

Isomerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

Rearrangement: L-methylmalonyl-CoA is isomerized to succinyl-CoA by methylmalonyl-CoA mutase , an enzyme that requires vitamin B12 (cobalamin) as a cofactor wikipedia.orgsketchy.comwikipedia.orgwikipedia.org.

This sequence, often referred to as the "VOMIT" pathway (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine), allows the carbon skeletons derived from these sources to enter the citric acid cycle for energy generation or be utilized for gluconeogenesis themedicalbiochemistrypage.orglibretexts.org.

Table 2: Propionyl-CoA Conversion to Succinyl-CoA (VOMIT Pathway)

| Step | Reaction | Enzyme | Cofactors/Requirements | Product |

| 1 | Propionyl-CoA + CO2 + ATP → | Propionyl-CoA Carboxylase (PCC) | Biotin, ATP | D-Methylmalonyl-CoA |

| 2 | D-Methylmalonyl-CoA ↔ | Methylmalonyl-CoA Epimerase | None | L-Methylmalonyl-CoA |

| 3 | L-Methylmalonyl-CoA → | Methylmalonyl-CoA Mutase | Vitamin B12 (Cobalamin) | Succinyl-CoA |

Table 3: Components of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

| Component | Enzyme Name | EC Number | Gene (Human) | Primary Cofactor(s) | Function |

| E1 | α-ketoacid dehydrogenase | EC 1.2.4.4 | BCKDHA, BCKDHB | Thiamine pyrophosphate (TPP) | Decarboxylation of α-keto acids, reductive acylation of lipoamide |

| E2 | Dihydrolipoyl transacylase | EC 2.3.1.168 | DBT | Lipoamide | Transfer of acyl group from lipoyl moiety to Coenzyme A |

| E3 | Dihydrolipoamide dehydrogenase | EC 1.8.1.4 | DLD | Flavin adenine dinucleotide (FAD), NAD+ | Re-oxidation of reduced lipoyl sulfur residues of E2, reduction of NAD+ |

Table 4: Propionyl-CoA Yield from Amino Acid Catabolism

| Amino Acid | Primary Catabolic Pathway Products | Major Propionyl-CoA Precursor Intermediate |

| Isoleucine | Acetyl-CoA, Propionyl-CoA | 2-Methylbutyryl-CoA |

| Valine | Propionyl-CoA | Isobutyryl-CoA |

| Methionine | Propionyl-CoA, Succinyl-CoA | α-Ketobutyrate |

| Threonine | Propionyl-CoA | α-Ketobutyrate |

List of Compounds Mentioned:

Propionyl-CoA

Succinyl-CoA

Citric acid cycle

Gluconeogenesis

Branched-chain amino acids (BCAAs)

Leucine

Isoleucine

Valine

Methionine

Threonine

Acetyl-CoA

α-keto-β-methylvalerate

2-methylbutyryl-CoA

α-ketoisovalerate

isobutyryl-CoA

methacrylyl-CoA

3-hydroxyisobutyryl-CoA

methylmalonate semialdehyde

S-adenosylmethionine (SAM)

S-adenosylhomocysteine

homocysteine

cystathionine

cysteine

α-ketobutyrate

α-ketoacid dehydrogenase complex

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex

Branched-chain aminotransferase (BCAT)

short/branched-chain acyl-CoA dehydrogenase (SBCAD)

enoyl-CoA hydratase

thiolase

isobutyryl-CoA dehydrogenase (IBD)

methacrylyl-CoA hydratase

3-hydroxyisobutyryl-CoA hydrolase (HIBCH)

methylmalonate semialdehyde dehydrogenase (MMSDH)

Thiamine pyrophosphate (TPP)

Lipoamide

Flavin adenine dinucleotide (FAD)

Nicotinamide (B372718) adenine dinucleotide (NAD+)

Propionyl-CoA carboxylase (PCC)

D-methylmalonyl-CoA

Methylmalonyl-CoA epimerase

L-methylmalonyl-CoA

Methylmalonyl-CoA mutase

Vitamin B12 (Cobalamin)

Odd-chain fatty acids

Fatty acids

α-ketoglutarate

Pyruvate dehydrogenase complex

α-ketoglutarate dehydrogenase complex

Carnitine acetyltransferase (CrAT)

Carnitine-acylcarnitine transporter

Conversion to Methylmalonyl-CoA via Propionyl-CoA Carboxylase (PCC)

The initial and committing step in the catabolism of propionyl-CoA is its carboxylation to form (S)-methylmalonyl-CoA (also referred to as D-methylmalonyl-CoA). wikipedia.orgresearchgate.netwikipedia.org This reaction is catalyzed by the enzyme propionyl-CoA carboxylase (PCC). cocukmetabolizma.comnih.gov This enzymatic conversion essentially adds a carbon atom, sourced from bicarbonate, to the propionyl-CoA molecule, a process that requires energy in the form of ATP. wikipedia.orgwikipedia.org

Propionyl-CoA carboxylase (PCC) is a complex, biotin-dependent mitochondrial enzyme. wikipedia.orgresearchgate.net It belongs to the ligase class of enzymes, specifically forming carbon-carbon bonds. wikipedia.org Dysfunction of this enzyme leads to the metabolic disorder propionic acidemia, characterized by the accumulation of toxic metabolites. cocukmetabolizma.comnih.govgoogleapis.com

Human mitochondrial PCC is a large, heterododecameric protein with a total molecular weight of approximately 750 kDa. wikipedia.orgcocukmetabolizma.comnih.gov Its structure is an α6β6 assembly, meaning it is composed of six alpha subunits and six beta subunits. nih.govcolumbia.edu The alpha subunits are encoded by the PCCA gene, and the beta subunits are encoded by the PCCB gene. googleapis.commdpi.comgenecards.org

The quaternary structure of the holoenzyme features a central core formed by the six β-subunits, arranged as a cylinder. wikipedia.orgcolumbia.edu The six α-subunits are positioned as monomers on either end of this central β-core. wikipedia.orgcolumbia.edu The alpha subunit contains the biotin carboxylase (BC) domain, the biotin carboxyl carrier protein (BCCP) domain, and a BT domain that facilitates the interaction between the alpha and beta subunits. wikipedia.orgcolumbia.edumdpi.com The beta subunit contains the carboxyltransferase (CT) active site. columbia.edumdpi.com In some organisms, such as the haloarchaeon Haloferax mediterranei, an additional essential small subunit, PccX, has been identified as part of the enzyme complex. nih.gov

| Subunit (Gene) | Key Domains | Primary Function |

|---|---|---|

| Alpha (PCCA) | Biotin Carboxylase (BC), Biotin Carboxyl Carrier Protein (BCCP), BT Domain | Binds biotin and ATP; catalyzes the carboxylation of biotin. Mediates interaction with the β-subunit. wikipedia.orgcolumbia.edumdpi.com |

| Beta (PCCB) | Carboxyltransferase (CT) | Catalyzes the transfer of the carboxyl group from biotin to propionyl-CoA. columbia.edumdpi.com |

The catalytic activity of PCC is critically dependent on the vitamin biotin, which acts as a covalently bound cofactor. cocukmetabolizma.comnih.gov The carboxylation reaction proceeds in two distinct half-reactions that occur at two different active sites on the enzyme. ebi.ac.uk

Carboxylation of Biotin: In the first step, which takes place in the biotin carboxylase (BC) domain of the α-subunit, bicarbonate is activated by ATP. nih.govebi.ac.uk A glutamate (B1630785) residue acts as a base to deprotonate the bicarbonate, facilitating its reaction with ATP to form a carboxyphosphate (B1215591) intermediate. wikipedia.orgelifesciences.org This activated carboxyl group is then transferred to the N1 nitrogen of the biotin molecule, which is attached to the biotin carboxyl carrier protein (BCCP) domain. nih.govebi.ac.uk This step is reversible. nih.gov

Carboxyl Transfer to Propionyl-CoA: The BCCP domain, acting as a "swinging arm," translocates the carboxy-biotin from the BC active site to the carboxyltransferase (CT) active site located on the β-subunit. nih.govcolumbia.edu Here, the carboxyl group is transferred from biotin to the α-carbon of propionyl-CoA, forming (S)-methylmalonyl-CoA and regenerating the biotin cofactor. nih.govebi.ac.uk

| Molecule | Role | Binding Site/Domain |

|---|---|---|

| Propionyl-CoA | Substrate | Carboxyltransferase (CT) Domain |

| Bicarbonate (HCO₃⁻) | Carbon Source | Biotin Carboxylase (BC) Domain |

| ATP | Energy Source | Biotin Carboxylase (BC) Domain |

| Biotin | Cofactor (Carboxyl Carrier) | Biotin Carboxyl Carrier Protein (BCCP) Domain |

| (S)-Methylmalonyl-CoA | Product | Released from CT Domain |

The product of the PCC reaction is (S)-methylmalonyl-CoA (or the D-form). wikipedia.orgresearchgate.net However, the next enzyme in the pathway, methylmalonyl-CoA mutase, specifically requires the (R)-stereoisomer (or L-form) as its substrate. wikipedia.orgwikipedia.org This stereochemical specificity necessitates the action of another enzyme, methylmalonyl-CoA epimerase (MCEE, EC 5.1.99.1). wikipedia.orgnih.gov

MCEE, encoded by the MCEE gene, catalyzes the interconversion of D-methylmalonyl-CoA and L-methylmalonyl-CoA. medlineplus.govmedlineplus.gov This epimerization reaction involves the abstraction of a proton from the carbon atom to which the CoA group is attached, creating a resonance-stabilized carbanion intermediate. wikipedia.org Subsequent reprotonation on the opposite face of the molecule yields the other stereoisomer, thereby converting the D-form into the L-form required for the subsequent step. wikipedia.orgontosight.ai

The final step of the propionyl-CoA catabolic pathway is the conversion of L-methylmalonyl-CoA into succinyl-CoA. wikipedia.orgontosight.ai This intramolecular rearrangement is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM, EC 5.4.99.2), also known as methylmalonyl-CoA isomerase. wikipedia.orgwikipedia.org The product, succinyl-CoA, is a direct intermediate of the TCA cycle, thus completing the integration of the carbon atoms from propionyl-CoA into central metabolism. wikipedia.orgreactome.org The human MCM enzyme is a homodimer encoded by the MUT gene. wikipedia.orgontosight.ai

Methylmalonyl-CoA mutase is one of the few enzymes in the human body that requires a derivative of vitamin B12 as a cofactor. wikipedia.orgwikipedia.org Specifically, it utilizes adenosylcobalamin (AdoCbl). ontosight.ainih.govnih.gov The catalytic mechanism is highly unusual, involving the generation of radicals. wikipedia.orgnih.gov The reaction begins with the homolytic cleavage of the weak carbon-cobalt bond in the adenosylcobalamin cofactor, which generates a highly reactive 5'-deoxyadenosyl radical and a Co(II) species. wikipedia.orgwikipedia.org This radical abstracts a hydrogen atom from the substrate (L-methylmalonyl-CoA), initiating a rearrangement of the carbon skeleton to form succinyl-CoA. nih.gov

Conversion to Succinyl-CoA via Methylmalonyl-CoA Mutase (MCM)

Anaplerotic Entry into the Tricarboxylic Acid (TCA) Cycle

Propionyl-coenzyme A (propionyl-CoA) is a three-carbon thioester that stands at the crossroads of several metabolic pathways. It is generated from the catabolism of various substrates, including odd-chain fatty acids, the branched-chain amino acids valine and isoleucine, methionine, threonine, and cholesterol. nih.gov While it is energetically unfavorable for propionyl-CoA to undergo β-oxidation, it plays a crucial role in cellular metabolism through its entry into the tricarboxylic acid (TCA) cycle. nih.govnih.gov This process is known as anaplerosis, which refers to the replenishment of TCA cycle intermediates that may have been extracted for biosynthetic purposes (cataplerosis). nih.govx-mol.comwikipedia.org

The canonical anaplerotic fate of propionyl-CoA is its conversion to succinyl-CoA, a key intermediate of the TCA cycle. nih.govnih.govnih.gov This conversion is a three-step enzymatic pathway:

Carboxylation : Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. nih.govwikipedia.orglibretexts.org

Isomerization : Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA into its stereoisomer, L-methylmalonyl-CoA. wikipedia.orglibretexts.org

Rearrangement : Finally, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. nih.govlibretexts.org

Once formed, succinyl-CoA enters the TCA cycle, contributing to the pool of cycle intermediates and supporting cellular energy production. nih.govwikipedia.org

The conversion of propionyl-CoA to succinyl-CoA is a vital anaplerotic pathway that directly replenishes the pool of TCA cycle intermediates. nih.govnih.govx-mol.com The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism (energy production) and anabolism (biosynthesis). x-mol.comwikipedia.org Intermediates such as citrate, α-ketoglutarate, and oxaloacetate can be withdrawn from the cycle to serve as precursors for the synthesis of fatty acids, amino acids, and glucose. nih.govx-mol.com To maintain the cycle's function, these withdrawn intermediates must be replaced. x-mol.comcambridge.org

By feeding into the cycle as succinyl-CoA, propionyl-CoA helps maintain the concentration of all subsequent intermediates, including fumarate, malate, and ultimately oxaloacetate. wikipedia.orgoup.com The availability of oxaloacetate is critical, as its condensation with acetyl-CoA is the first committed step of the cycle. wikipedia.org Therefore, a steady supply of anaplerotic substrates like propionyl-CoA is essential for sustained TCA cycle activity, particularly in tissues with high energy demands or significant biosynthetic activity. nih.govnih.gov In the brain, for instance, PCC plays a significant role in anaplerosis, where the α-ketoglutarate pool is linked to the production of neurotransmitters like GABA and glutamine. nih.gov The catabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids serves as a major source of propionyl-CoA for this purpose. nih.govoup.com

Interactive Table: Enzymes in Propionyl-CoA's Anaplerotic Pathway

| Enzyme | Substrate | Product | Cofactor | Function |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP | Carboxylation nih.govwikipedia.orglibretexts.org |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | - | Isomerization wikipedia.orglibretexts.org |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 | Rearrangement nih.govlibretexts.org |

Alternative Metabolic Routes

Beyond its direct anaplerotic role, propionyl-CoA can be channeled into alternative metabolic pathways. These routes are significant for managing propionyl-CoA levels, as its accumulation can be toxic to cells, and for producing a diverse range of metabolites. wikipedia.orgwikipedia.orgontosight.ai

The methylcitrate cycle is a key alternative pathway for propionyl-CoA metabolism, particularly prominent in bacteria and fungi, that serves to detoxify the cell from excess propionyl-CoA. wikipedia.orgwikipedia.orgontosight.ai This cycle converts propionyl-CoA into pyruvate and succinate. wikipedia.orgmdpi.com The process begins with the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by 2-methylcitrate synthase, to form 2-methylcitrate. wikipedia.orgmdpi.comuniprot.org

The subsequent steps, analogous to reactions in the TCA cycle, involve the conversion of 2-methylcitrate to 2-methylisocitrate via 2-methyl-cis-aconitate. mdpi.com The key enzyme, 2-methylisocitrate lyase, then cleaves 2-methylisocitrate into pyruvate and succinate. wikipedia.orgmdpi.com The succinate can enter the TCA cycle, while pyruvate can be used in various metabolic processes, including gluconeogenesis. mdpi.com This cycle is crucial for organisms that rely on odd-chain fatty acids or certain amino acids as carbon sources, preventing the inhibitory effects of propionyl-CoA accumulation on primary and secondary metabolism. wikipedia.orguniprot.org

Recent research has uncovered a novel anabolic pathway for propionyl-CoA in mammals, challenging the traditional view that its metabolism is solely oxidative. nih.govresearchgate.net This pathway involves the condensation of two three-carbon propionyl-CoA units to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govresearchgate.netresearchgate.net

This three-carbon to six-carbon (3C to 6C) anabolic reaction has been observed in various murine tissues, including the heart and kidney, and to a lesser extent in the liver and muscle. nih.govresearchgate.net Studies using stable isotope tracing with labeled valine and propionate confirmed that 2M2PE-CoA is formed directly from propionyl-CoA. nih.govresearchgate.net The pathway was also shown to occur in human myocardial tissue. nih.govresearchgate.net While the complete enzymatic machinery for this pathway is still under investigation, its discovery reveals a previously unknown non-oxidative fate for propionyl-CoA, contributing to the formation of branched-chain metabolites. nih.govbiorxiv.org

Contribution to Odd-Chain Fatty Acid Synthesis

Propionyl-CoA plays a unique and essential role in the biosynthesis of odd-chain fatty acids (OCFAs), which are fatty acids containing an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgmdpi.com

The de novo synthesis of fatty acids typically begins with acetyl-CoA (a two-carbon molecule) as the primer for the fatty acid synthase (FAS) complex, resulting in the production of even-chain fatty acids. frontiersin.orgbyjus.com However, when propionyl-CoA is used as the primer instead of acetyl-CoA, the synthesis pathway is initiated with a three-carbon unit. wikipedia.orgfrontiersin.orgnih.gov

The FAS complex then proceeds with its normal elongation cycle, adding two-carbon units from malonyl-CoA in each step. mdpi.comfrontiersin.org The initial three-carbon starter from propionyl-CoA ensures that the final fatty acid product has an odd number of carbon atoms. mdpi.combyjus.com This process is a significant source of OCFAs in various organisms. nih.gov For example, in 3T3-L1 adipocytes, catabolism of the amino acids valine and isoleucine was found to contribute entirely to the lipogenic propionyl-CoA pool used for OCFA synthesis. nih.gov Similarly, in ruminants, propionate produced by gut bacteria fermentation serves as a primary precursor for propionyl-CoA, which is then used to synthesize OCFAs that are incorporated into milk and fat. mdpi.com

Interactive Table: Fates of Propionyl-CoA

| Pathway | Key Enzyme(s) | Product(s) | Primary Function | Organism/Tissue Context |

| TCA Cycle Anaplerosis | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase | Succinyl-CoA | Replenishes TCA cycle intermediates nih.govnih.gov | Widespread in mammals nih.govnih.gov |

| Methylcitrate Cycle | 2-Methylcitrate Synthase, 2-Methylisocitrate Lyase | Pyruvate, Succinate | Detoxification of propionyl-CoA wikipedia.orgwikipedia.org | Bacteria, Fungi wikipedia.orgmdpi.com |

| Anabolic Condensation | (Enzymology under investigation) | trans-2-Methyl-2-Pentenoyl-CoA | Anabolic synthesis of branched-chain metabolites nih.gov | Mammalian heart, kidney, liver nih.govresearchgate.net |

| Odd-Chain Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Odd-Chain Fatty Acids (e.g., C15:0, C17:0) | Primer for lipid synthesis wikipedia.orgnih.gov | Adipocytes, Ruminants mdpi.comnih.gov |

Enzymology and Regulation of Propionyl Coa Metabolism

Key Enzymes and Their Catalytic Mechanisms

The metabolic conversion of propionyl-CoA primarily involves three key enzymes that facilitate its entry into the tricarboxylic acid (TCA) cycle.

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. wikipedia.orgnih.govtaylorandfrancis.com This reaction is a critical anaplerotic process, replenishing intermediates of the TCA cycle. nih.gov

Catalytic Mechanism: The catalytic cycle of PCC involves two half-reactions that occur at two distinct active sites: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain. wikipedia.org

Carboxylation of Biotin: In the BC domain, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the N1 nitrogen of the biotin prosthetic group, a reaction that is dependent on MgATP. nih.govebi.ac.uk

Translocation of Carboxybiotin: The carboxylated biotin, attached to the biotin carboxyl carrier protein (BCCP) domain, translocates from the BC active site to the CT active site. wikipedia.org The distance between these two active sites is approximately 55 Å. wikipedia.org

Transfer of the Carboxyl Group: In the CT active site, the carboxyl group is transferred from carboxybiotin to propionyl-CoA, forming (S)-methylmalonyl-CoA and regenerating the biotin cofactor. ebi.ac.uk The N1 of biotin is thought to act as the active site base in this step. wikipedia.org A key arginine residue (Arginine-338) is involved in orienting the carboxyphosphate intermediate for efficient carboxylation of biotin. wikipedia.org

PCC has a high affinity for propionyl-CoA, with a Kₘ value of 0.29 mM. nih.govwikipedia.org It can also carboxylate other acyl-CoAs, such as acetyl-CoA, but at a much lower rate. nih.gov

Methylmalonyl-CoA Mutase (MCM)

Methylmalonyl-CoA mutase (MCM) is a mitochondrial enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgwikipedia.orgwikiwand.com This reaction requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor. wikipedia.orgnih.gov The product, succinyl-CoA, is an intermediate of the TCA cycle. wikipedia.orgutah.edu

Catalytic Mechanism: The mechanism of MCM involves a radical-based rearrangement:

Homolytic Cleavage: The reaction is initiated by the homolytic cleavage of the carbon-cobalt bond of the AdoCbl cofactor, generating a deoxyadenosyl radical and the Co(II) form of cobalamin. wikipedia.orgebi.ac.uknih.gov The binding of a histidine residue (histidine-610) from the enzyme to the cobalt atom facilitates this cleavage. wikipedia.org

Hydrogen Abstraction: The deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of L-methylmalonyl-CoA, creating a substrate radical. ebi.ac.ukresearchgate.net

Rearrangement: The substrate radical undergoes rearrangement, where the carbonyl-CoA group migrates to the adjacent carbon, forming a succinyl-CoA radical. researchgate.net

Hydrogen Re-abstraction: The succinyl-CoA radical re-abstracts a hydrogen atom from 5'-deoxyadenosine, forming the final product, succinyl-CoA, and regenerating the deoxyadenosyl radical. nih.gov

Reformation of the Cofactor: The deoxyadenosyl radical recombines with Co(II) to reform the AdoCbl cofactor, completing the catalytic cycle. nih.gov

Propionyl-CoA Synthetase

Propionyl-CoA synthetase, also known as propionyl-CoA ligase, catalyzes the activation of propionate (B1217596) to propionyl-CoA. nih.gov This reaction is essential for the metabolism of propionate derived from various sources. The enzyme in Salmonella enterica is denoted as PrpE. nih.gov

Catalytic Mechanism: The reaction catalyzed by propionyl-CoA synthetase proceeds through a two-step mechanism involving a propionyl-AMP intermediate: nih.gov

Adenylation: Propionate reacts with ATP to form a propionyl-adenylate (propionyl-AMP) intermediate and pyrophosphate. A specific lysine (B10760008) residue (Lys592 in S. enterica PrpE) is crucial for this adenylation step. nih.gov

Thioesterification: The activated propionyl group is then transferred from propionyl-AMP to the thiol group of coenzyme A, forming propionyl-CoA and releasing AMP. nih.gov

Some organisms possess a multi-domain fusion enzyme called propionyl-CoA synthase (PCS), which catalyzes a three-step conversion of 3-hydroxypropionate (B73278) to propionyl-CoA. This complex sequesters a toxic intermediate, acrylyl-CoA, within a reaction chamber. nih.gov

Regulation of Enzyme Activity

The activity of enzymes in the propionyl-CoA metabolic pathway is tightly regulated to maintain metabolic balance and prevent the accumulation of toxic intermediates.

Allosteric Modulation

Allosteric regulation plays a role in controlling the flux through the propionyl-CoA pathway. While specific allosteric effectors for MCM and propionyl-CoA synthetase are not well-defined, the activity of carboxylases like PCC is known to be influenced by allosteric modulators. For instance, acetyl-CoA is a known allosteric activator of pyruvate (B1213749) carboxylase, a related biotin-dependent carboxylase, suggesting that acyl-CoA molecules can act as regulatory signals for this class of enzymes. marquette.edu

Substrate Availability and Product Inhibition (e.g., CoA Sequestration)

Substrate Availability: The rate of propionyl-CoA metabolism is directly influenced by the availability of its substrates. For example, the carboxylation of propionyl-CoA by PCC in skeletal muscle is reduced in the absence of glutamate (B1630785). nih.gov Conversely, an increased supply of propionyl-CoA from the catabolism of odd-chain fatty acids or certain amino acids can drive the pathway forward. nih.gov

Product Inhibition and CoA Sequestration: The accumulation of propionyl-CoA can lead to product inhibition of several enzymes and the sequestration of the free coenzyme A (CoA) pool.

Inhibition of other enzymes: Elevated levels of propionyl-CoA have been shown to inhibit several key mitochondrial enzymes, including:

Pyruvate dehydrogenase complex nih.gov

Succinate-CoA ligase nih.gov

Carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) and N-acetylglutamate synthase (NAGS), leading to dysfunction of the urea (B33335) cycle. nih.gov

CoA Sequestration: The accumulation of propionyl-CoA depletes the pool of free CoA, which is essential for numerous metabolic reactions, including the TCA cycle and fatty acid oxidation. This sequestration can alter the propionyl-CoA/CoA ratio, leading to widespread metabolic disturbances. nih.gov For instance, inhibition of propionyl-CoA synthetase activity by compounds like octanoate can decrease the accumulation of propionyl-CoA and reverse the inhibition of other metabolic pathways, such as pyruvate oxidation. nih.gov

The interplay between substrate availability and product inhibition ensures that the flux through the propionyl-CoA metabolic pathway is responsive to the metabolic state of the cell.

Interactive Data Table: Key Enzymes in Propionyl-CoA Metabolism

| Enzyme | EC Number | Function | Cofactor(s) | Substrate(s) | Product(s) |

|---|---|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | 6.4.1.3 | Carboxylation of propionyl-CoA | Biotin, ATP, Mg²⁺ | Propionyl-CoA, Bicarbonate, ATP | (S)-Methylmalonyl-CoA, ADP, Phosphate |

| Methylmalonyl-CoA Mutase (MCM) | 5.4.99.2 | Isomerization of methylmalonyl-CoA | Adenosylcobalamin (Vitamin B12) | (R)-Methylmalonyl-CoA | Succinyl-CoA |

| Propionyl-CoA Synthetase | 6.2.1.17 | Activation of propionate | ATP, CoA, Mg²⁺ | Propionate, ATP, CoA | Propionyl-CoA, AMP, Pyrophosphate |

Transcriptional and Post-Translational Regulation

The metabolism of propionyl-CoA is meticulously controlled at multiple levels to prevent the accumulation of this potentially toxic intermediate and to coordinate its flow with cellular metabolic needs. wikipedia.org Regulation occurs through the control of gene expression and by post-translational modifications that modulate enzyme activity.

Gene Expression Control (e.g., PccD in bacteria)

The expression of genes encoding key enzymes in propionyl-CoA metabolism is tightly regulated by transcriptional factors that sense the levels of relevant metabolites. In bacteria, several transcriptional regulators have been identified that control the assimilation of propionyl-CoA.

A notable example is the TetR family transcriptional regulator PccD in the bacterium Saccharopolyspora erythraea. PccD acts as a negative regulator, or repressor, for the genes encoding propionyl-CoA carboxylase (PCC), the primary enzyme for propionyl-CoA assimilation in this organism. nih.govresearchgate.net PccD represses the generation of methylmalonyl-CoA from the carboxylation of propionyl-CoA. nih.gov Studies have shown that deleting the pccD gene leads to a significant upregulation of the propionyl-CoA carboxylase genes. nih.govresearchgate.net PccD also controls the degradation of branched-chain amino acids (BCAAs), which are a source of propionyl-CoA, thereby regulating the intracellular level of this key metabolite. nih.gov

In other bacteria, different regulatory systems exist. For instance, in Rhodobacter sphaeroides, the transcriptional regulator PccR is required for the upregulation of the pccB gene, which encodes a subunit of PCC. nih.govasm.org This control is crucial as propionyl-CoA can inhibit key metabolic enzymes like pyruvate dehydrogenase. wikipedia.org The regulation of propionyl-CoA assimilation is therefore vital for proper cellular function. asm.org

| Regulator | Organism | Function | Target Gene/Operon |

| PccD | Saccharopolyspora erythraea | Negative regulator (Repressor) | Propionyl-CoA carboxylase genes (pccBCA) |

| PccR | Rhodobacter sphaeroides | Positive regulator (Activator) | Propionyl-CoA carboxylase beta-subunit gene (pccB) |

| PrpR | Salmonella enterica, Corynebacterium glutamicum | Positive regulator (Activator) | Methylcitrate cycle operon (prp) |

Protein Modification Effects

Post-translational modifications (PTMs) offer a rapid and dynamic mechanism for regulating metabolic pathways. Propionyl-CoA itself serves as a substrate for a specific PTM called protein propionylation, where a propionyl group is transferred to a lysine residue on a target protein. wikipedia.orgcreative-proteomics.com

Histone proteins are prominent targets for propionylation. The modification of histone tails by propionylation can alter chromatin structure and regulate gene expression, establishing a direct link between cellular metabolism and the epigenetic landscape. nih.govnih.gov Histone propionylation appears to be reciprocally related to histone acetylation, another key epigenetic mark, with the two modifications potentially competing for the same lysine residues on histone tails. nih.gov For example, supplementing isolated nuclei with propionyl-CoA was shown to increase propionylation at histone H3 lysine 14 (H3K14pr) while simultaneously decreasing acetylation at the same site (H3K14ac). nih.gov

Compartmentalization of Propionyl-CoA Metabolism

The metabolism of propionyl-CoA is spatially organized within the cell, occurring in distinct subcellular compartments. This compartmentalization allows for the separation of metabolic pathways, prevents the buildup of toxic intermediates, and enables specific regulation of distinct propionyl-CoA pools.

Mitochondrial Localization of Key Enzymes

The primary hub for propionyl-CoA catabolism is the mitochondrion. nih.gov The key enzyme, propionyl-CoA carboxylase (PCC), which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA, is located in the mitochondrial matrix. uniprot.orgnih.govwikipedia.org PCC is described as being loosely associated with the inner mitochondrial membrane. nih.gov This localization is consistent with the sources of propionyl-CoA, which include the mitochondrial breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as the oxidation of odd-chain fatty acids. nih.govwikipedia.orgnih.gov The subsequent enzymes in the pathway, methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase, are also mitochondrial, ensuring the complete conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA within this organelle. researchgate.net

Peroxisomal and Nuclear Propionyl-CoA Pools

While mitochondria are the main site of its breakdown, propionyl-CoA is also generated and metabolized in other cellular compartments, creating distinct metabolic pools.

Peroxisomal Pool: Peroxisomes are involved in the metabolism of certain fatty acids, and they can generate propionyl-CoA from the oxidation of branched-chain and odd-chain fatty acids. nih.govresearchgate.net In plants, peroxisomal enzymes can direct propionyl-CoA through a modified β-oxidation pathway to produce β-hydroxypropionate. wikipedia.orgnih.govresearchgate.net This separate peroxisomal pool suggests a specialized role for propionyl-CoA metabolism in this organelle, distinct from the primary catabolic pathway in mitochondria. nih.govresearchgate.net

Nuclear Pool: A distinct pool of propionyl-CoA exists within the nucleus, where it serves as the acyl donor for histone propionylation. nih.govduke.edu Quantitative analysis has revealed that the nucleus has a unique acyl-CoA profile compared to the cytosol, with a notable enrichment of propionyl-CoA. nih.govduke.edu Isotope tracing studies have identified the branched-chain amino acid isoleucine as a major metabolic source for this nuclear propionyl-CoA pool. nih.govduke.edu Unexpectedly, recent research has demonstrated that multiple enzymes involved in isoleucine catabolism can localize to the nucleus in certain cancer cells, suggesting that propionyl-CoA for histone modification can be generated in situ within the nuclear compartment. nih.gov This nuclear pathway provides a direct link between nutrient availability (specifically isoleucine) and the epigenetic regulation of gene expression. nih.govbiorxiv.org

Inter-Compartmental Transport Mechanisms

The transport of acyl-CoA molecules between cellular compartments is a critical and regulated process. While the transport of acetyl-CoA from the mitochondria to the cytosol and nucleus is well-established (occurring via a citrate (B86180) shuttle), the mechanisms for propionyl-CoA transport are less defined. nih.gov

Direct transport of propionyl-CoA across organellar membranes is unlikely. Instead, it is proposed that propionyl-CoA is converted into more transportable molecules. For export from peroxisomes, propionyl-CoA is likely converted to propionyl-carnitine by the enzyme carnitine O-acetyltransferase (CrAT) or hydrolyzed to free propionate by thioesterases, which can then be exported from the organelle. researchgate.net

The mechanism for establishing the nuclear propionyl-CoA pool is an area of active research. As mentioned, the discovery of nuclear-localized catabolic enzymes suggests a model of local production rather than direct transport of propionyl-CoA into the nucleus. nih.gov This would bypass the need for a specific transporter and allow for tight coupling between metabolic state and chromatin modification.

Physiological and Cellular Functions of Propionyl Coa

Role in Energy Homeostasis

Propionyl-CoA plays a significant role in maintaining energy balance within the cell. It is primarily generated from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of fatty acids with an odd number of carbon atoms. wikipedia.orgfiveable.me

The primary pathway for its utilization in energy production involves its conversion to succinyl-CoA. ontosight.aiontosight.ai This conversion is a two-step process:

Carboxylation: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. wikipedia.orgontosight.ai

Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA racemase. Subsequently, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgfiveable.me

Anaplerosis and Metabolic Flexibility

Anaplerosis refers to the replenishment of intermediates in a metabolic pathway, such as the TCA cycle. Propionyl-CoA is a key anaplerotic substrate, particularly in the heart and skeletal muscle. researchgate.net By being converted to succinyl-CoA, it directly feeds into the TCA cycle, restoring intermediates that may have been diverted for biosynthetic purposes. researchgate.netnih.gov This replenishment is critical for maintaining the cycle's capacity for energy production. researchgate.net

This anaplerotic role of propionyl-CoA contributes to metabolic flexibility, allowing cells to adapt to different nutrient conditions. For instance, during periods of high protein or odd-chain fatty acid breakdown, the increased production of propionyl-CoA can be channeled into the TCA cycle to support energy demands. binasss.sa.cr In cardiac muscle, the addition of substrates that promote flux through propionyl-CoA carboxylase can reverse a decline in contractile function caused by TCA cycle depletion. researchgate.net However, an excessive accumulation of propionyl-CoA can lead to the sequestration of oxaloacetate to form methylcitrate, which can deplete the TCA cycle. nih.gov

Impact on Gene Expression and Epigenetic Modification

Recent research has unveiled a significant role for propionyl-CoA in regulating gene expression through epigenetic mechanisms, specifically through the post-translational modification of histones. nih.govnih.gov

Histone Propionylation as a Post-Translational Modification

Histone propionylation is a type of post-translational modification where a propionyl group from propionyl-CoA is transferred to the lysine (B10760008) residues of histone proteins. wikipedia.org This modification, similar to the more well-studied histone acetylation, neutralizes the positive charge of lysine, which is thought to lead to a more open chromatin structure. nih.gov Histone propionylation is now recognized as a marker of active chromatin and is associated with transcriptional activation. wikipedia.orgresearchgate.net The availability of cellular propionyl-CoA directly influences the levels of histone propionylation. wikipedia.org

Link to Chromatin Regulation and Transcriptional Landscapes

By influencing chromatin structure, histone propionylation plays a role in regulating the transcriptional landscape of a cell. nih.gov An open chromatin conformation allows transcription factors and the transcriptional machinery better access to DNA, thereby promoting gene expression. news-medical.net Studies have shown that increased histone propionylation, driven by elevated propionyl-CoA levels, is associated with increased transcription of specific genes. nih.govbiorxiv.org For instance, in cardiac cells, aberrant propionyl-CoA metabolism has been shown to enhance histone propionylation at promoter regions of active genes, leading to changes in gene expression that can affect cellular function. nih.gov This link between a metabolic intermediate and chromatin modification provides a direct mechanism for the cell to couple its metabolic state to its gene expression program. nih.govnih.gov

Interplay with Other Metabolic Pathways

Propionyl-CoA metabolism is intricately connected with other key metabolic pathways in the cell, most notably the urea (B33335) cycle.

Urea Cycle Function

The accumulation of propionyl-CoA, as seen in metabolic disorders like propionic acidemia, can have a significant impact on the urea cycle, the primary pathway for the disposal of excess nitrogen in the form of ammonia (B1221849). medscape.comwikipedia.org Elevated levels of propionyl-CoA can inhibit N-acetylglutamate synthase (NAGS). medscape.comwikipedia.org N-acetylglutamate is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. medscape.comnih.gov Inhibition of NAGS leads to decreased production of N-acetylglutamate, which in turn reduces the activity of CPS1 and impairs the function of the urea cycle. nih.govmedscape.com This impairment can result in the accumulation of ammonia (hyperammonemia), a neurotoxic condition. medscape.comwikipedia.org Some studies also suggest a direct inhibitory effect of propionyl-CoA on CPS1. nih.gov

Purine (B94841) Metabolism

Propionyl-CoA plays a supportive yet crucial role in purine metabolism, particularly during periods of high energy demand such as exercise. Its contribution is primarily linked to the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. The breakdown of purine nucleotides to intermediates like fumarate (B1241708) can deplete the TCA cycle pool. Propionyl-CoA, through its conversion to succinyl-CoA, helps to refill these intermediates, ensuring the continued operation of the cycle for energy production. nih.govnih.gov This process is essential for regenerating adenosine (B11128) and guanosine (B1672433) stores needed for ATP and GTP synthesis. nih.gov

Glucose Homeostasis (Gluconeogenesis)

Propionyl-CoA is a significant precursor for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. basicmedicalkey.comwikipedia.org This is particularly important during periods of fasting or starvation when blood glucose levels need to be maintained.

The process begins with the carboxylation of propionyl-CoA to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. wikipedia.orgnih.gov D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA racemase. nih.gov Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov

Succinyl-CoA is an intermediate of the TCA cycle and can be converted to oxaloacetate. wikipedia.org Oxaloacetate is a key substrate for gluconeogenesis, as it can be converted to phosphoenolpyruvate (B93156) (PEP), a precursor for glucose synthesis. wikipedia.orguomustansiriyah.edu.iq The major substrates for gluconeogenesis are glucogenic amino acids, lactate, glycerol, and propionate (B1217596). basicmedicalkey.com The liver and kidneys are the primary tissues responsible for gluconeogenesis. basicmedicalkey.comuomustansiriyah.edu.iq

The oxidation of odd-chain fatty acids is a notable source of propionyl-CoA for gluconeogenesis. nih.govlibretexts.org These fatty acids are broken down to yield both acetyl-CoA and, in the final step, a molecule of propionyl-CoA. nih.gov This propionyl-CoA can then enter the gluconeogenic pathway as described.

Ketone Body Metabolism

The relationship between propionyl-CoA and ketone body metabolism is complex and primarily inhibitory. Under normal physiological conditions, the liver converts fatty acids into ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, which can be used as an energy source by other tissues, particularly during fasting. nih.gov

However, propionate has been shown to inhibit ketogenesis from butyrate (B1204436) in bovine liver. cdnsciencepub.com It is suggested that propionate's antiketogenic effect is achieved, at least in part, by inhibiting the formation of acetoacetate from acetoacetyl-CoA. cdnsciencepub.com The accumulation of propionyl-CoA can also lead to the formation of C5 ketone bodies, such as β-hydroxypentanoate and β-ketopentanoate, which are derived from the partial oxidation of odd-chain fatty acids. nih.gov While C4 ketone body metabolism is well-understood, less is known about the regulation of C5 ketone bodies. nih.gov

In pathological conditions like propionic acidemia, where propionyl-CoA accumulates due to a deficiency in propionyl-CoA carboxylase, the resulting metabolic disturbances can affect ketone body metabolism. newenglandconsortium.org The accumulation of propionyl-CoA and its metabolites can inhibit mitochondrial function and energy production. researchgate.net

Tissue-Specific Metabolic Contributions

Hepatic Propionyl-CoA Metabolism

The liver is a central hub for propionyl-CoA metabolism. frontiersin.org It is one of the primary sites for gluconeogenesis from propionate. basicmedicalkey.comfrontiersin.org Propionate derived from the gut microbiome and from the catabolism of amino acids and odd-chain fatty acids is efficiently taken up by the liver. newenglandconsortium.orgfrontiersin.org

In the liver, propionyl-CoA is primarily channeled into the TCA cycle via its conversion to succinyl-CoA, contributing to anaplerosis and serving as a substrate for glucose synthesis. frontiersin.orgmedlink.com The liver's high capacity for propionate metabolism helps maintain low circulating levels of this short-chain fatty acid. frontiersin.org

Studies using perfused rat livers have shown that at high concentrations, propionate can lead to significant metabolic perturbations, including the trapping of Coenzyme A (CoA) within the propionyl-CoA pathway and inhibition of the citric acid cycle flux. duke.edu In cases of propionyl-CoA carboxylase deficiency, the liver is a key organ affected by the accumulation of propionyl-CoA and its toxic metabolites. frontiersin.org

Myocardial Propionyl-CoA Utilization

The heart can utilize a variety of substrates for energy, including fatty acids, glucose, and ketone bodies. Propionyl-CoA also plays a role in cardiac energy metabolism, particularly as an anaplerotic substrate to replenish TCA cycle intermediates. nih.gov

However, the accumulation of propionyl-CoA in the heart, as seen in conditions like propionic acidemia, can be detrimental. researchgate.netmdpi.com Elevated propionyl-CoA levels can lead to mitochondrial dysfunction, impaired fatty acid oxidation, and a shift towards increased glucose metabolism. researchgate.netnih.gov This metabolic remodeling can contribute to the development of cardiomyopathy. researchgate.netmdpi.com

Research in advanced human heart failure has revealed decreased levels of both propionyl-CoA and succinyl-CoA in the myocardium, alongside an increase in acetyl-CoA and ketone body utilization. ahajournals.org This suggests a complex dysregulation of cardiac energy metabolism in the failing heart. Furthermore, studies on isolated rat hearts have demonstrated that propionate infusion leads to significant mitochondrial CoA trapping, inhibiting fatty acid oxidation and altering the pool sizes of TCA cycle metabolites. nih.gov

Renal and Adipose Tissue Roles

The kidneys are also significant sites of gluconeogenesis and can contribute substantially to glucose production, especially during prolonged fasting. basicmedicalkey.comuomustansiriyah.edu.iq Like the liver, the kidneys can utilize propionate as a gluconeogenic precursor. basicmedicalkey.com Studies in rat kidney cortex slices have shown that carnitine can stimulate gluconeogenesis from propionate by facilitating the transport of propionyl-CoA into the mitochondria. portlandpress.com

In adipose tissue, particularly brown adipose tissue (BAT), propionyl-CoA metabolism has unique features. Research indicates that in brown adipocytes, propionyl-CoA derived from branched-chain amino acid (BCAA) catabolism is preferentially channeled into heme biosynthesis rather than entering the TCA cycle. researchgate.net BAT mitochondria also possess a specific NADH-sensitive propionyl-CoA hydrolase, which is thought to prevent the detrimental accumulation of propionyl-CoA. nih.gov Studies in mouse models of propionic acidemia have shown that propionyl-CoA carboxylase activity is significantly reduced in adipose tissue, indicating its role in propionyl-CoA metabolism. nih.gov

Interactive Data Table: Key Enzymes in Propionyl-CoA Metabolism

| Enzyme | Function | Cofactor(s) | Location |

| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to D-methylmalonyl-CoA | Biotin (B1667282), ATP | Mitochondrial Matrix |

| Methylmalonyl-CoA Racemase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA | - | Mitochondrial Matrix |

| Methylmalonyl-CoA Mutase | Isomerizes L-methylmalonyl-CoA to succinyl-CoA | Vitamin B12 (Adenosylcobalamin) | Mitochondrial Matrix |

Interactive Data Table: Tissue-Specific Aspects of Propionyl-CoA Metabolism

| Tissue | Primary Role of Propionyl-CoA | Key Metabolic Pathways Involved |

| Liver | Gluconeogenesis, Anaplerosis | Propionyl-CoA Catabolism, TCA Cycle, Gluconeogenesis |

| Myocardium | Anaplerosis, Energy Substrate | TCA Cycle, Fatty Acid Oxidation, Glucose Oxidation |

| Kidney | Gluconeogenesis | Propionyl-CoA Catabolism, Gluconeogenesis |

| Brown Adipose Tissue | Heme Biosynthesis | BCAA Catabolism, Heme Synthesis |

Neural Propionyl-CoA Dynamics

Propionyl-CoA is an intermediate in the catabolism of several amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol. wikipedia.orgtandfonline.com In the central nervous system, its metabolism is critical for maintaining neuronal health and function. Propionyl-CoA carboxylase (PCC), the enzyme responsible for converting propionyl-CoA to methylmalonyl-CoA, is highly expressed in the rat brain, highlighting its importance in cerebral metabolism. wikipedia.orgoup.com This conversion is a key anaplerotic reaction, replenishing intermediates of the tricarboxylic acid (TCA) cycle, which is essential for energy production and the synthesis of neurotransmitters like GABA and glutamine. wikipedia.orgacs.org

However, the dynamics of propionyl-CoA metabolism differ between cell types in the brain. frontiersin.org While glial cells, particularly astrocytes, can metabolize propionate (a precursor to propionyl-CoA) through oxidation, neurons appear to lack this capability. frontiersin.org This suggests that neurons may not possess the necessary mitochondrial transporters or propionyl-CoA synthetase activity to process propionate effectively. frontiersin.orgmdpi.com Despite this, both neurons and astrocytes can take up propionate, and its presence can lead to increased histone acetylation in both cell types, indicating a role in epigenetic regulation of gene expression. frontiersin.org

The clinical relevance of neural propionyl-CoA dynamics is starkly illustrated by propionic acidemia (PA), a rare autosomal recessive metabolic disorder. acs.orgoup.com PA is caused by mutations in the PCCA or PCCB genes, which encode the subunits of the PCC enzyme. oup.comnih.govsci-hub.box This deficiency leads to the accumulation of propionyl-CoA and its metabolites, most notably propionate, in the body, including the brain. acs.orgsci-hub.box The resulting toxic buildup is associated with severe neurological complications, such as seizures, intellectual disability, movement disorders, and lethargy. oup.comsci-hub.boxnih.gov

Research suggests that the neurological damage in PA may stem from multiple mechanisms. The accumulation of propionyl-CoA can inhibit mitochondrial metabolism, reducing the synthesis of ATP and key TCA cycle intermediates. wikipedia.orgoup.com Furthermore, elevated propionate levels have been shown to inhibit the enzyme GABA transaminase, leading to an accumulation of the inhibitory neurotransmitter GABA in the brain, which could explain the lethargy observed in patients. acs.orgmdpi.com Animal models have demonstrated that high brain concentrations of propionate can induce abnormal behaviors, and its accumulation is linked to increased oxidative stress and potential brain damage. oup.comacs.org

Table 1: Key Factors in Neural Propionyl-CoA Dynamics

| Factor | Role / Observation in the Nervous System | Associated Condition |

|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | Converts propionyl-CoA to methylmalonyl-CoA; crucial for anaplerosis in the brain. wikipedia.orgoup.com | Propionic Acidemia (PA): Deficiency leads to propionyl-CoA accumulation and severe neurological symptoms. oup.comnih.gov |

| Neurons | Unable to metabolize propionate oxidatively but can exhibit increased histone acetylation upon exposure. frontiersin.orgmdpi.com | Vulnerable to chronically elevated propionate levels. acs.org |

| Astrocytes (Glial Cells) | Capable of metabolizing propionate oxidatively. frontiersin.org | May be at increased risk for damage in PA due to propionate-induced increases in glutamine. oup.com |

| Propionate | Accumulates in PA; inhibits GABA transaminase, leading to increased GABA levels and lethargy. acs.orgmdpi.com | Contributes to brain damage and behavioral deficits in animal models. acs.org |

| Histone Acetylation | Increased in both neurons and astrocytes upon propionate exposure, suggesting epigenetic effects. frontiersin.org | May alter neuronal and glial gene expression. frontiersin.org |

Role in Microbial Biosynthesis and Industrial Applications

Propionyl-CoA is a valuable C3 building block in microbial metabolic engineering, serving as a key precursor for a wide range of commercially important chemicals. uwaterloo.canih.gov While less common than the C2 precursor acetyl-CoA in native metabolism, engineering microorganisms to produce or utilize propionyl-CoA has opened avenues for the sustainable production of biofuels, bioplastics, and pharmaceuticals. uwaterloo.canih.gov

Precursor for Odd-Chain Fatty Acids Production

In contrast to the biosynthesis of even-chain fatty acids, which uses acetyl-CoA as the starting primer, the synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA. nih.govwikipedia.org OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have attracted interest for their potential health benefits and as advanced biofuels. mdpi.comnih.gov

Naturally, most organisms produce only negligible amounts of OCFAs due to a limited intracellular supply of propionyl-CoA. nih.gov However, synthetic biology strategies have been successfully employed to engineer various microbes for enhanced OCFA production. These strategies focus on increasing the availability of the propionyl-CoA precursor pool. For instance, in the oleaginous microorganism Schizochytrium sp., supplementing the culture with propionate and knocking out the methylmalonyl-CoA mutase gene—which consumes propionyl-CoA—dramatically increased OCFA titers. acs.org Similarly, engineering Yarrowia lipolytica to express pathways that convert central metabolites like pyruvate (B1213749) into propionyl-CoA has enabled the de novo synthesis of OCFAs from glucose. frontiersin.org The core principle involves condensing propionyl-CoA with malonyl-CoA to initiate the fatty acid synthesis cascade, which is then elongated by two-carbon units, resulting in fatty acids with an odd number of carbons. frontiersin.orgwikipedia.org

Synthesis of Polyketides and Other Value-Added Chemicals

Propionyl-CoA is a fundamental building block in the biosynthesis of many polyketides, a diverse class of natural products with a broad range of pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties. wikipedia.orgnih.gov Polyketide synthases (PKSs) catalyze the stepwise condensation of starter and extender units to form the polyketide backbone. Propionyl-CoA can serve as a starter unit, as seen in the biosynthesis of the antibiotic erythromycin (B1671065) and the anticancer drugs doxorubicin (B1662922) and daunorubicin. nih.gov

Furthermore, propionyl-CoA is the precursor to (2S)-methylmalonyl-CoA, the second most common extender unit used by PKSs. nih.govsci-hub.box The carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC) yields this crucial extender unit. nih.gov Metabolic engineers have exploited this by introducing PCC genes into host organisms like E. coli and Saccharomyces cerevisiae to enable the production of complex polyketides that require methylmalonyl-CoA. oup.comoup.comnih.gov

Beyond OCFAs and polyketides, propionyl-CoA is a precursor for numerous other value-added chemicals. uwaterloo.canih.gov Through various engineered metabolic pathways, it can be converted into:

Odd-chain alcohols: Such as 1-propanol, a potential biofuel and solvent. uwaterloo.ca

Organic acids: Including 3-hydroxypropionic acid (3-HP), a platform chemical for producing acrylic acid and other polymers. plos.org

Biopolymers: It is a precursor for monomers like 3-hydroxyvalerate (B1259860) (3HV), which can be incorporated into polyhydroxyalkanoate (PHA) bioplastics to improve their material properties. tandfonline.comfrontiersin.org

The production of these chemicals often involves engineering non-native pathways into tractable hosts like E. coli and yeast, coupled with strategies to boost the intracellular supply of propionyl-CoA from inexpensive feedstocks like glucose. uwaterloo.cafrontiersin.org

Table 2: Industrial Applications of Propionyl-CoA in Microbial Biosynthesis

| Product Category | Specific Example(s) | Role of Propionyl-CoA |

|---|---|---|

| Odd-Chain Fatty Acids (OCFAs) | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) | Serves as the primer for fatty acid synthesis, initiating the chain with a three-carbon unit. nih.govwikipedia.org |

| Polyketides | Erythromycin, Doxorubicin | Acts as a starter unit for the polyketide chain and is the precursor to the common extender unit, methylmalonyl-CoA. nih.govsci-hub.box |

| Value-Added Chemicals | 1-Propanol, 3-Hydroxypropionic acid (3-HP), 3-Hydroxyvalerate (3HV) | Key intermediate precursor that is converted through engineered metabolic pathways into various biofuels, platform chemicals, and biopolymer monomers. uwaterloo.caplos.orgfrontiersin.org |

Inherited Disorders of Propionyl-CoA Metabolism

Propionic Acidemia (PA) due to Propionyl-CoA Carboxylase Deficiency

Propionic acidemia (PA) is an autosomal recessive inherited organic acid disorder stemming from a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase (PCC). newenglandconsortium.orgorpha.net This enzyme is crucial for the conversion of propionyl-CoA to methylmalonyl-CoA. wikipedia.orgnih.gov The dysfunction of PCC leads to the accumulation of propionyl-CoA and its metabolites, which can cause life-threatening metabolic crises and long-term complications affecting multiple organ systems. nih.govnih.gov

The clinical presentation of PA can vary, ranging from a severe neonatal-onset form to late-onset disease. orpha.net The neonatal form, which is the most common, typically manifests within the first few days of life with symptoms such as poor feeding, vomiting, lethargy, and progressive encephalopathy. nih.gov Without prompt diagnosis and treatment, this can lead to coma and death. nih.gov Late-onset PA can present with a more insidious course, including failure to thrive, developmental delay, and seizures. newenglandconsortium.org

The deficiency of PCC disrupts the normal metabolic pathway of several essential amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol, all of which are degraded to propionyl-CoA. newenglandconsortium.org This blockage leads to the accumulation of propionyl-CoA and its subsequent conversion into alternative, toxic metabolites. wikipedia.orgmedlineplus.gov

Key accumulating metabolites include:

Propionic acid : The buildup of propionic acid in the blood and tissues is a hallmark of the disease. wikipedia.orgmedlineplus.gov

Methylcitrate : Formed from the condensation of propionyl-CoA and oxaloacetate, methylcitrate is a diagnostic marker for PA. nih.govnih.gov Its accumulation can inhibit the tricarboxylic acid (TCA) cycle. frontiersin.org

3-hydroxypropionate (B73278) : Another key diagnostic marker found in elevated levels in the urine. nih.gov

Propionylcarnitine (B99956) (C3) : Elevated levels of propionylcarnitine are detected in newborn screening tests for PA. nih.gov

Other organic acids : The accumulation of various organic acids contributes to metabolic acidosis. medlineplus.gov

This accumulation of toxic compounds can lead to a number of severe biochemical disturbances, including metabolic acidosis with an increased anion gap, ketonuria, hypoglycemia, and hyperammonemia. orpha.netnih.gov

Table 1: Key Metabolites Accumulated in Propionic Acidemia

| Metabolite | Significance |

| Propionic Acid | Primary accumulating toxic metabolite. wikipedia.orgmedlineplus.gov |

| Methylcitrate | Diagnostic marker; inhibits the TCA cycle. nih.govnih.govfrontiersin.org |

| 3-Hydroxypropionate | Diagnostic marker found in urine. nih.gov |

| Propionylcarnitine (C3) | Key marker in newborn screening. nih.gov |

| Glycine (B1666218) | Often elevated in plasma. nih.gov |

| Lactate | Can be elevated, indicating mitochondrial dysfunction. nih.gov |

Mitochondrial dysfunction is a central element in the pathophysiology of PA. stjude.org The accumulation of propionyl-CoA and its derivatives directly and indirectly impairs mitochondrial function. nih.gov This impairment is not only due to the toxicity of these metabolites but also from the depletion of essential mitochondrial substrates. stjude.org

The molecular mechanisms underlying this dysfunction include:

Inhibition of key mitochondrial enzymes : Propionyl-CoA and its metabolites can inhibit crucial enzymes involved in energy metabolism, such as the pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase. nih.govmdpi.com

CoA Trapping : The accumulation of propionyl-CoA can lead to the sequestration of coenzyme A (CoA), a vital cofactor for numerous mitochondrial enzymatic reactions. nih.gov This "CoA trapping" reduces the availability of free CoA for other metabolic pathways, including the TCA cycle and fatty acid oxidation. nih.govstjude.org

Impaired Oxidative Phosphorylation : The dysfunction of the TCA cycle and other mitochondrial processes leads to a reduction in the production of NADH and FADH2, which are essential electron donors for the respiratory chain. researchgate.net This, in turn, impairs oxidative phosphorylation and ATP synthesis. rarediseasesjournal.comrarediseasesjournal.com

The mitochondrial dysfunction seen in PA is closely linked to increased oxidative stress and the generation of reactive oxygen species (ROS). nih.gov The impairment of the electron transport chain can lead to an increased leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) and other ROS. frontiersin.org

Research has shown:

An increase in intracellular ROS levels in fibroblasts from PA patients. nih.gov

This increase in ROS correlates with the activation of stress-related signaling pathways, such as JNK and p38. nih.gov

Evidence of oxidative damage, including lipid peroxidation, has been documented in both patient samples and animal models of PA. nih.gov

This state of oxidative stress is believed to be a major contributor to the cellular damage and long-term complications observed in PA, such as cardiomyopathy and neurological deficits. nih.govnih.govtandfonline.com